molecular formula C19H22ClN3O4S B2528406 2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329885-64-4

2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2528406
CAS No.: 1329885-64-4
M. Wt: 423.91
InChI Key: YJPKPXZKNVVCTM-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety, a thienopyridine core, and a carboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediate, followed by the formation of the thienopyridine core. The final step involves the coupling of the benzodioxole intermediate with the thienopyridine core under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, and catalysts like DMAP or TEA.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzodioxole compounds.

Scientific Research Applications

2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-ylsulfanyl acetic acid
  • 2-(benzo[d][1,3]dioxol-5-yl)-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2H-1,3-benzodioxole-5-amido)-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride stands out due to its unique thienopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S.ClH/c1-2-6-22-7-5-12-15(9-22)27-19(16(12)17(20)23)21-18(24)11-3-4-13-14(8-11)26-10-25-13;/h3-4,8H,2,5-7,9-10H2,1H3,(H2,20,23)(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPKPXZKNVVCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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